4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is a TSNA analytical standard of high-quality for reliable and quantitative analysis of tobacco specific nitrosamines (TSNAs).

Brand Name: Vulcanchem
CAS No.: 86270-92-0
VCID: VC20757832
InChI: InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i1D3
SMILES: CN(CCCC(=O)C1=CN=CC=C1)N=O
Molecular Formula: C10H13N3O2
Molecular Weight: 210.25 g/mol

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone

CAS No.: 86270-92-0

Cat. No.: VC20757832

Molecular Formula: C10H13N3O2

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone - 86270-92-0

Specification

Description 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is a TSNA analytical standard of high-quality for reliable and quantitative analysis of tobacco specific nitrosamines (TSNAs).

CAS No. 86270-92-0
Molecular Formula C10H13N3O2
Molecular Weight 210.25 g/mol
IUPAC Name N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Standard InChI InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i1D3
Standard InChI Key FLAQQSHRLBFIEZ-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O
SMILES CN(CCCC(=O)C1=CN=CC=C1)N=O
Canonical SMILES CN(CCCC(=O)C1=CN=CC=C1)N=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator